[2-(2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate
Description
Properties
IUPAC Name |
[2-(2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-chlorophenyl)-5-methyltriazole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClN4O4/c1-13-20(25-26-27(13)16-10-8-15(23)9-11-16)22(28)30-12-18-14(2)31-21(24-18)17-6-4-5-7-19(17)29-3/h4-11H,12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VECMCZZTKUUNLA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC=C(C=C2)Cl)C(=O)OCC3=C(OC(=N3)C4=CC=CC=C4OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClN4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Oxazoles
are five-membered heterocyclic compounds containing an oxygen atom and a nitrogen atom. They are found in many biologically active molecules and have been studied for their potential as therapeutic agents. Oxazole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities.
Triazoles
, on the other hand, are five-membered heterocyclic compounds containing three nitrogen atoms. They are also found in many biologically active molecules and have been studied for their potential as therapeutic agents. Triazole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial activities.
Biological Activity
The compound [2-(2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate is a novel synthetic derivative that has garnered interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanism of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound's structure can be represented by the following molecular formula:
- Molecular Formula : C₁₈H₁₈ClN₃O₃
- Molecular Weight : 357.81 g/mol
The compound features a triazole ring and an oxazole moiety, which are known for their diverse biological activities.
Anticancer Activity
Recent studies have highlighted the compound's anticancer properties. It has been shown to exhibit cytotoxic effects against various cancer cell lines:
| Cell Line | IC₅₀ (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 15.63 | Induces apoptosis via p53 activation |
| U937 (Monocytic Leukemia) | 12.50 | Inhibits cell proliferation |
| A549 (Lung Cancer) | 20.00 | Induces cell cycle arrest |
In a comparative study, the compound demonstrated higher cytotoxicity than doxorubicin in certain assays, indicating its potential as a chemotherapeutic agent .
The biological activity of this compound is primarily attributed to its ability to interact with specific cellular targets:
- Apoptosis Induction : Flow cytometry assays revealed that the compound significantly induces apoptosis in cancer cells through caspase activation and upregulation of pro-apoptotic proteins like p53 .
- Enzyme Inhibition : The compound has been identified as an inhibitor of several key enzymes involved in cancer progression, including:
Study on Breast Cancer
A study conducted on MCF-7 cells demonstrated that treatment with the compound resulted in significant apoptosis compared to untreated controls. The mechanism was linked to increased levels of p53 and downstream apoptotic markers such as cleaved caspase-3 .
Comparative Analysis with Other Compounds
In another research effort, the compound was compared with other oxazole derivatives. It exhibited superior activity against various cancer types, suggesting that modifications in the oxazole structure can enhance anticancer properties .
Scientific Research Applications
Antimicrobial Properties
Research indicates that compounds featuring oxazole and triazole moieties exhibit significant antimicrobial activity. The presence of the methoxyphenyl and chlorophenyl groups enhances this activity, making it effective against a range of bacterial and fungal strains. For instance, derivatives similar to this compound have shown promising results in inhibiting the growth of resistant bacterial strains, suggesting potential applications in treating infections caused by multidrug-resistant organisms .
Anticancer Activity
The compound's structure suggests potential anticancer properties. Studies involving triazole derivatives have demonstrated their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. Specifically, the incorporation of the oxazole ring has been linked to enhanced cytotoxicity against several cancer cell lines, including breast and lung cancer cells .
Drug Development
The unique structural features of [2-(2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate position it as a candidate for drug development. Its dual functionality as an antimicrobial and anticancer agent makes it suitable for further investigation in combinatorial therapies where multi-target approaches are essential.
Case Studies
Several studies have explored the efficacy of triazole-containing compounds in clinical settings:
- In Vitro Studies : A study demonstrated that derivatives similar to this compound exhibited IC50 values in the low micromolar range against various cancer cell lines, indicating potent anticancer activity .
- In Vivo Studies : Animal models have shown promising results where treatment with triazole derivatives led to significant tumor regression without notable toxicity .
Chemical Reactions Analysis
Triazole Core Formation (CuAAC Reaction)
The 1,2,3-triazole ring is constructed using CuAAC ("click chemistry") between an azide and alkyne:
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Azide precursor : 1-Azidopyridin-3-yl (generated from 3-aminopyridine via diazotization and azide substitution).
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Alkyne precursor : Propargylamine derivative (e.g., 4-phenylbutanamide-propargyl).
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Catalysts: CuSO₄·5H₂O (5 mol%), sodium ascorbate (10 mol%).
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Solvent: DMF:water (8:2) at room temperature for 6–16 hours.
Amide Bond Formation
The butanamide group is introduced via coupling between 4-phenylbutanoic acid and the triazole-methylamine intermediate:
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Activation : 4-Phenylbutanoic acid is converted to its acid chloride using SOCl₂ or PyBop .
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Coupling : Reacted with the amine group of (1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methanamine in CH₂Cl₂ with DIEA (base) .
Key reagents :
CuAAC Mechanism
The Cu(I)-catalyzed cycloaddition proceeds via a stepwise mechanism :
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Coordination : Cu(I) binds to the alkyne, forming a π-complex.
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Azide addition : The azide attacks the activated alkyne, forming a six-membered copper metallacycle.
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Rearomatization : Elimination of Cu(I) yields the 1,4-disubstituted triazole.
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Excess sodium ascorbate minimizes Cu(II) oxidation.
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Polar aprotic solvents (DMF) enhance reaction rates.
Amidation Challenges
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Steric hindrance : Bulky 4-phenyl and triazole groups may reduce coupling efficiency. Solutions include using high-yield agents like PyBop .
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Side reactions : Epimerization is avoided by maintaining low temperatures (0–5°C) .
Table 1: Reaction Yields for Key Steps
| Step | Reagents/Conditions | Yield (%) | Source |
|---|---|---|---|
| Triazole formation | CuSO₄, Na ascorbate, DMF:H₂O, 16 h | 82 | |
| Acid chloride synthesis | SOCl₂, reflux, 2 h | 95 | |
| Amide coupling | PyBop, DIEA, CH₂Cl₂, rt, 12 h | 78 |
Table 2: Biological Activity Correlations
Comparison with Similar Compounds
Crystallographic and Computational Analysis
Structural data for isostructural compounds (e.g., ) reveal:
- Packing Interactions : Halogen (Cl, F) and π-π stacking interactions dominate crystal packing, which may mimic interactions with biological targets.
- Software Tools : SHELXL and WinGX/ORTEP were critical for refining anisotropic displacement parameters and visualizing molecular conformations.
Table 2: Crystallographic Parameters for Analogous Compounds
Q & A
Q. Table 1: Example Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Oxazole formation | 4-fluorobenzaldehyde, phenylacetic acid, POCl₃, 120°C | 65–75 | 90–95 |
| Triazole coupling | Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) | 80–85 | 85–90 |
Basic Question: What analytical techniques are most reliable for structural confirmation?
Methodological Answer:
Combine spectroscopic and crystallographic methods:
- NMR : ¹H/¹³C NMR to verify substituent positions (e.g., methoxyphenyl vs. chlorophenyl groups) .
- Mass Spectrometry (HRMS) : Confirm molecular weight (±2 ppm accuracy) .
- X-ray Crystallography : Resolve ambiguities in stereochemistry or regiochemistry (e.g., triazole-oxazole linkage) .
- IR Spectroscopy : Identify functional groups (e.g., ester C=O stretch at ~1720 cm⁻¹) .
Advanced Question: How can contradictory data on biological activity (e.g., antimicrobial vs. cytotoxic effects) be resolved?
Methodological Answer:
Address contradictions through:
- Dose-Response Studies : Establish concentration-dependent activity thresholds (e.g., IC₅₀ for cytotoxicity vs. MIC for antimicrobial effects) .
- Structural Analog Comparison : Test derivatives (e.g., replacing the 4-chlorophenyl group with 4-fluorophenyl) to isolate pharmacophoric motifs .
- Target Interaction Assays : Use SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to measure binding affinity to proposed targets (e.g., bacterial enzymes vs. human kinases) .
Advanced Question: What experimental design is recommended to study environmental fate and biodegradation?
Methodological Answer:
Adopt a tiered approach based on OECD guidelines:
- Phase 1 (Abiotic Degradation) :
- Hydrolysis: Incubate at pH 4, 7, 9; analyze via LC-MS for breakdown products .
- Photolysis: Expose to UV light (λ = 254 nm) to assess stability .
- Phase 2 (Biotic Degradation) :
- Soil Microcosm Studies: Monitor compound depletion using ¹⁴C-labeled analogs .
- Microbial Metabolism Screening: Use Pseudomonas spp. or activated sludge cultures .
Q. Table 2: Example Biodegradation Data
| Condition | Half-life (Days) | Major Metabolites |
|---|---|---|
| pH 7 hydrolysis | 28 | Oxazole ring-opened carboxylic acid |
| UV exposure | 7 | Demethylated triazole derivative |
Advanced Question: How can derivatization strategies enhance bioactivity while minimizing toxicity?
Methodological Answer:
Focus on functional group modifications guided by SAR (structure-activity relationship):
- Ester → Amide Conversion : Replace the methyl ester with a primary amide to improve solubility and reduce hepatotoxicity .
- Halogen Substitution : Replace 4-chlorophenyl with 4-fluorophenyl to modulate electron-withdrawing effects and enhance target selectivity .
- Heterocycle Fusion : Introduce a thiadiazole moiety (e.g., replacing oxazole) to probe interactions with ATP-binding pockets .
Q. Key Reaction Pathway :
Alkylation : Introduce sulfanyl or methoxy groups via nucleophilic substitution .
Click Chemistry : Generate triazole-linked conjugates for targeted delivery .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
